Barium hydrogen phosphate

Übersicht

Beschreibung

Barium hydrogen phosphate is an inorganic compound with the chemical formula BaHPO₄. It is a white crystalline solid that is sparingly soluble in water. This compound is of interest due to its various applications in scientific research and industry, particularly in the fields of catalysis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium hydrogen phosphate can be synthesized through the reaction of barium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows: [ \text{Ba(OH)₂ + H₃PO₄ → BaHPO₄ + 2H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting purified barium hydroxide with phosphoric acid. The process involves several steps, including:

Purification of Barium Hydroxide: Barium hydroxide is purified to remove impurities.

Reaction with Phosphoric Acid: The purified barium hydroxide is reacted with phosphoric acid to form this compound.

Filtration and Crystallization: The resulting solution is filtered to remove impurities, and the product is crystallized by cooling and evaporation.

Drying and Packaging: The crystals are centrifuged, washed, dried, and packaged for use.

Analyse Chemischer Reaktionen

Types of Reactions: Barium hydrogen phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution Reactions: It can react with other compounds to form different barium salts.

Decomposition: Upon heating, it can decompose to form barium phosphate and water.

Common Reagents and Conditions:

Reagents: Common reagents include acids (such as hydrochloric acid) and bases (such as sodium hydroxide).

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products:

Barium Phosphate: Formed through decomposition or reaction with phosphates.

Barium Chloride: Formed through reaction with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Barium hydrogen phosphate has been utilized in the development of electrocatalysts. Research indicates that thin films of BaHPO₄ can be electrodeposited on substrates like fluorine-doped tin oxide (FTO), demonstrating significant electrocatalytic activity for the degradation of organic pollutants, such as Rhodamine B, under neutral conditions. This application highlights its potential in environmental remediation technologies .

Dielectric Properties

Studies have shown that this compound exhibits interesting dielectric properties, making it suitable for various electronic applications. Its dielectric constant and loss factor are critical parameters for materials used in capacitors and other electronic devices . The material's ability to store electric charge can be harnessed in high-frequency applications.

Photonic Applications

BaHPO₄ is also investigated for its photonic properties, particularly in the context of luminescent materials. Doping barium phosphate with rare earth elements has been shown to enhance its photoluminescent properties, making it a candidate for use in phosphors and optoelectronic devices .

Electrocatalytic Degradation of Rhodamine B

A study focused on optimizing the use of this compound as an electrocatalyst demonstrated that varying the deposition parameters significantly affects the degradation efficiency of Rhodamine B dye. The optimization process utilized response surface methodology, revealing that specific conditions could enhance the degradation rate by up to 90% .

| Parameter | Optimal Value |

|---|---|

| pH | Neutral (7) |

| Deposition Time | 30 minutes |

| Current Density | 10 mA/cm² |

Dielectric Properties Analysis

Research on the dielectric properties of BaHPO₄ indicated that its dielectric constant varies with frequency and temperature, which is crucial for applications in capacitors and other electronic components. The findings suggest potential uses in high-performance electronic devices where stable dielectric behavior is required .

| Frequency (Hz) | Dielectric Constant | Loss Factor |

|---|---|---|

| 1 kHz | 12 | 0.02 |

| 10 kHz | 11 | 0.03 |

| 100 kHz | 10 | 0.04 |

Industrial Applications

This compound is also employed in industrial settings:

- Ceramics and Glasses: Used as a fluxing agent to improve the melting characteristics and mechanical properties of ceramic materials.

- Additive Manufacturing: Its properties make it suitable as a binder or additive in certain types of 3D printing processes.

Wirkmechanismus

The mechanism by which barium hydrogen phosphate exerts its effects depends on its application:

Catalysis: It acts as a catalyst by providing active sites for chemical reactions, facilitating the breakdown of organic compounds.

Biomineralization: In biomineralization, it interacts with biological molecules to form structured crystals, influenced by the presence of proteins and other organic matrices.

Vergleich Mit ähnlichen Verbindungen

Barium Phosphate (Ba₃(PO₄)₂): A related compound with different stoichiometry and properties.

Calcium Hydrogen Phosphate (CaHPO₄): Similar in structure but contains calcium instead of barium.

Strontium Hydrogen Phosphate (SrHPO₄): Similar in structure but contains strontium instead of barium.

Uniqueness: Barium hydrogen phosphate is unique due to its specific crystal structure and its ability to form complex structures in the presence of biological molecules. Its applications in electrocatalysis and materials science also distinguish it from other similar compounds .

Biologische Aktivität

Barium hydrogen phosphate (BaHPO₄), a compound with significant applications in various fields, has garnered attention for its biological activities. This article explores the biological properties of BaHPO₄, including its synthesis, structural characteristics, and potential applications in biomedical and environmental contexts.

This compound is characterized by the formula BaHPO₄ and is known for its orthorhombic crystal structure. It can be synthesized through several methods, including:

- Gel-based synthesis : Utilizing gelatin as a medium, which affects the morphology of the crystals formed .

- Mechanochemical methods : Involving the grinding of barium sulfate with phosphoric acid at elevated temperatures .

- Microreactor techniques : Allowing for better control over particle size and morphology during synthesis .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| Solubility | High in acidic solutions |

| Crystal System | Orthorhombic |

| Density | 3.26 g/cm³ |

1. Biocompatibility

Research indicates that BaHPO₄ exhibits favorable biocompatibility, making it a candidate for various biomedical applications. A study on this compound/gelatin composites demonstrated enhanced thermal stability and unique crystal morphologies that could be beneficial for drug delivery systems .

2. Antimicrobial Properties

This compound has shown potential antimicrobial activity. Its ability to inhibit bacterial growth suggests applications in coatings or materials that require sterilization or reduced microbial load.

3. Effects on Cellular Mechanisms

Studies have indicated that BaHPO₄ can influence cellular mechanisms, such as promoting cellular adhesion and proliferation in certain cell lines. This property is particularly relevant in tissue engineering, where scaffold materials must support cell growth.

Table 2: Summary of Biological Studies on BaHPO₄

| Study Focus | Findings |

|---|---|

| Biocompatibility | Enhanced stability and morphology in composites |

| Antimicrobial activity | Inhibition of bacterial growth observed |

| Cellular effects | Promotion of adhesion and proliferation |

Case Study 1: this compound in Tissue Engineering

A study explored the use of this compound as a scaffold material for bone tissue engineering. The results indicated that scaffolds made from BaHPO₄ supported osteoblast adhesion and proliferation better than traditional materials.

Case Study 2: Environmental Applications

This compound has been investigated for its role in wastewater treatment processes. Its ability to precipitate heavy metals from solutions demonstrates its potential as an environmentally friendly agent for pollution remediation.

Eigenschaften

IUPAC Name |

barium(2+);hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSTYSFIGYAXTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

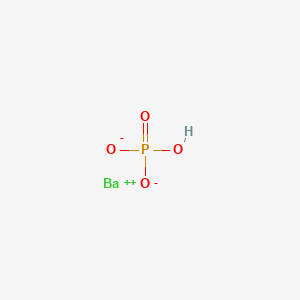

OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaHO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884442 | |

| Record name | Phosphoric acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10048-98-3 | |

| Record name | Barium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14EU717F7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Barium Hydrogen Phosphate?

A1: this compound has the molecular formula BaHPO4 and a molecular weight of 233.33 g/mol.

Q2: How is the structure of this compound characterized?

A2: Various techniques are employed to characterize the structure of BaHPO4, including:

- X-ray diffraction (XRD): XRD helps determine the crystal structure and phase purity of BaHPO4. Studies show that acid concentration influences the crystalline morphology of BaHPO4 crystals [].

- Fourier transform infrared spectroscopy (FTIR): FTIR provides insights into the functional groups and bonding characteristics within the compound. This technique was used to analyze the difference in BaHPO4 produced via microbiological precipitation compared to chemical synthesis [].

- Scanning electron microscopy (SEM): SEM reveals the surface morphology and particle size of BaHPO4. This technique was used to observe the unique brick-like shape of BaHPO4 synthesized via microbial precipitation [].

- Energy-dispersive X-ray spectroscopy (EDS): EDS provides elemental analysis, confirming the presence and ratios of barium, hydrogen, phosphorus, and oxygen in the compound [].

- Solid-state 137Ba NMR spectroscopy: This technique, particularly when combined with first principles calculations, provides detailed information about the local barium environment in BaHPO4 and other barium-containing compounds [].

Q3: What are the thermal properties of this compound?

A3: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of BaHPO4. Microbiologically precipitated BaHPO4 exhibits a larger total weight loss (7.47%) and a lower decomposition temperature (355.5°C) compared to chemically synthesized BaHPO4, possibly due to the presence of organic matrices [].

Q4: What is known about the solubility of this compound?

A4: The solubility of BaHPO4 increases with increasing acid concentration and temperature. This behavior has been observed in both HCl and H3PO4 solutions. The fitted curve of solubility is nearly linear, suggesting a consistent relationship between solubility and these factors [].

Q5: What are the potential applications of this compound?

A5: BaHPO4 exhibits potential in various applications, including:

- Removal of heavy metals: Hexagonal disc-shaped BaHPO4 demonstrates a high efficiency in removing hexavalent chromium (Cr(VI)) from contaminated water []. This property makes it a promising material for environmental remediation.

- Radiation shielding material: BaHPO4 can be incorporated into chemically bonded ceramic oxide matrices to create radiation-shielding materials []. This application benefits from the ability of barium compounds to attenuate radiation.

- Biomedical applications: While not directly addressed in the provided papers, BaHPO4's biocompatibility has led to its exploration in biomedical applications, such as a component in bio-phosphate cement [, ].

Q6: How efficient is this compound in removing hexavalent chromium?

A6: BaHPO4 demonstrates a high efficiency in removing Cr(VI) from contaminated water, with an equilibrium adsorption capacity of 128.7 mg/g and a maximum adsorption capacity of 146.8 mg/g at room temperature and pH 6 []. This adsorption process is influenced by factors such as adsorbent dose, contact time, initial Cr(VI) concentration, pH, temperature, and the presence of competing ions [].

Q7: How does the morphology of this compound affect its properties?

A7: The morphology of BaHPO4, such as its shape and size, significantly influences its properties and applications. For instance, the unique brick-like shape of microbially precipitated BaHPO4 may contribute to its different thermal behavior compared to chemically synthesized BaHPO4 []. Furthermore, controlling the morphology through methods like using a double-hydrophilic copolymer can influence the material's properties and potential applications [].

Q8: How does this compound compare to other materials in its applications?

A8: While BaHPO4 shows promise in certain areas, other materials might present more favorable properties. For example, although initially considered as a solid electrolyte for hydrogen production, CsHSO4 was found to be more suitable due to its higher proton conductivity at the required operating temperature []. This comparison highlights the importance of carefully considering material properties and performance requirements for specific applications.

Q9: What are the future directions for research on this compound?

A9: Future research on BaHPO4 can explore:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.